molecular formula C10H13N3O2S2 B2836592 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide CAS No. 887879-86-9

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide

Cat. No.: B2836592
CAS No.: 887879-86-9
M. Wt: 271.35
InChI Key: BZIIGUDBCJPQBC-UHFFFAOYSA-N
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Description

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula C10H13N3O2S2 . It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 6-position . The propyl group is attached to the nitrogen of the amino group .

Scientific Research Applications

Metabolic Studies

Benzothiazole sulfonamides, such as 2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide, have been studied for their metabolism in different species, including rats, rabbits, and dogs. These compounds undergo complete metabolism to form various metabolites, such as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. These findings are crucial for understanding the biotransformation and potential environmental impact of these compounds (Colucci & Buyske, 1965).

Chemical Synthesis and Reactivity

Research has explored the reactivity of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions, leading to the formation of 2-hydroxybenzothiazole. This reaction can be utilized as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids, providing a valuable tool for synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013).

Enzyme Inhibition for Therapeutic Applications

Benzothiazole sulfonamides have been investigated for their inhibition of carbonic anhydrase isoforms, showcasing potential for therapeutic applications. A series of benzo[d]thiazole-5- and 6-sulfonamides demonstrated inhibition of human carbonic anhydrase isoforms, pointing towards their utility in designing isoform-selective inhibitors for treatment of conditions like glaucoma and edema (Abdoli et al., 2017).

Corrosion Inhibition

The utility of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions has been demonstrated, offering insights into their application in industrial corrosion protection. These inhibitors show significant efficiency, contributing to the development of more stable and effective corrosion prevention strategies (Hu et al., 2016).

Properties

IUPAC Name

2-amino-N-propyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-2-5-12-17(14,15)7-3-4-8-9(6-7)16-10(11)13-8/h3-4,6,12H,2,5H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIIGUDBCJPQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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